Temporin-1CSc
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLPLVTGLLSGLL |
Origin of Product |
United States |
Temporin 1csc: Discovery, Isolation, and Basic Characterization
Isolation and Source Organism of Temporin-1CSc
This compound was first isolated from the skin secretions of the Cascades frog, Rana cascadae. scispace.comelkhornsloughctp.orgconicet.gov.ar The isolation process involved stimulating the frog's skin with norepinephrine (B1679862) to induce the release of these defensive peptides. elkhornsloughctp.org
The collected secretions were then subjected to a multi-step purification process. The initial separation was achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C-18 column. elkhornsloughctp.org Fractions showing antimicrobial activity were collected for further purification. This compound was found in fractions that also contained another peptide, temporin-1CSb. elkhornsloughctp.org These peptides were subsequently separated and purified to homogeneity using additional chromatography steps on Vydac C-4 and phenyl columns. elkhornsloughctp.org The final yield of the purified this compound peptide was 1.5 mmol. elkhornsloughctp.org
Table 1: Isolation and Source Details of this compound
| Parameter | Details |
|---|---|
| Source Organism | Rana cascadae (Cascades frog) scispace.comelkhornsloughctp.orgconicet.gov.ar |
| Source Material | Norepinephrine-stimulated skin secretions elkhornsloughctp.org |
| Purification Method | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) elkhornsloughctp.org |
| Final Yield | 1.5 mmol elkhornsloughctp.org |
Primary Structure Analysis of this compound
The primary structure of this compound was determined through automated Edman degradation and confirmed by amino acid composition analysis. elkhornsloughctp.org It is a relatively short peptide, composed of 13 amino acids. nih.gov
The amino acid sequence for this compound is Phe-Leu-Pro-Leu-Val-Thr-Gly-Leu-Leu-Ser-Gly-Leu-Leu . nih.govresearchgate.net A key structural feature identified through MALDI-TOF mass spectrometry is the presence of a C-terminally α-amidated residue, a common modification in many amphibian peptides that can enhance stability and activity. elkhornsloughctp.org Notably, this compound is unusual among many temporins as it lacks a basic amino acid residue like lysine (B10760008) or arginine. conicet.gov.arelkhornsloughctp.org
Table 2: Primary Structure of this compound
| Feature | Description |
|---|---|
| Amino Acid Sequence | FLPLVTGLLSGLL nih.govresearchgate.net |
| Number of Residues | 13 nih.gov |
| Molecular Mass | Determined by mass spectrometry elkhornsloughctp.org |
| C-terminal Modification | α-amidation elkhornsloughctp.org |
| Key Feature | Lacks a basic amino acid residue elkhornsloughctp.org |
Initial Biological Activity Spectrum of this compound
The initial screening of this compound revealed a specific spectrum of antimicrobial activity. It demonstrated inhibitory action against the Gram-positive bacterium Staphylococcus aureus, with a determined Minimum Inhibitory Concentration (MIC) of 64 μM. elkhornsloughctp.org
In contrast, its activity against the Gram-negative bacterium Escherichia coli was found to be low, with an MIC value greater than 128 μM. An important characteristic for potential therapeutic development is a peptide's effect on host cells. In this regard, this compound is noteworthy for being completely devoid of hemolytic activity against human erythrocytes, even at high concentrations. elkhornsloughctp.orgresearchgate.net This lack of hemolytic activity is likely related to its absence of a net positive charge. elkhornsloughctp.org
Table 3: Antimicrobial and Hemolytic Activity of this compound
| Target Organism/Cell | Activity Type | Result |
|---|---|---|
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 64 μM elkhornsloughctp.org |
| Escherichia coli | Minimum Inhibitory Concentration (MIC) | >128 μM |
| Human Erythrocytes | Hemolytic Activity | None detected elkhornsloughctp.orgresearchgate.net |
Advanced Structural Investigations of Temporin 1csc and Analogues
Conformational Analysis in Mimetic Environments
The biological function of temporins is highly dependent on their three-dimensional structure, which is in turn influenced by the surrounding environment. In aqueous solutions, these peptides typically lack a defined secondary structure, adopting a random coil conformation. nih.gov However, upon encountering a membrane-like environment, they undergo a significant conformational transition. nih.govnih.gov
A hallmark of the temporin family is the adoption of an α-helical conformation in membrane-mimicking environments. nih.gov This structural change is crucial for their interaction with and perturbation of microbial cell membranes. nih.gov Various systems are used to simulate these membrane environments in structural studies, including organic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and detergent micelles such as sodium dodecyl sulfate (B86663) (SDS) and dodecylphosphocholine (B1670865) (DPC). nih.govplos.orgresearchgate.net
TFE is known to promote internal hydrogen bonding, which can induce and stabilize α-helical structures in peptides. researchgate.netuam.es For many temporins and their analogues, the presence of TFE at concentrations as low as 30-50% is sufficient to induce a helical fold. nih.gov Similarly, DPC and SDS micelles provide a hydrophobic core and a charged surface that mimic the amphipathic nature of a cell membrane, encouraging peptides like temporins to adopt stable helical conformations. plos.orgresearchgate.net For example, structural studies on Temporin A (TA) and Temporin L (TL) show they form monomeric helical structures when bound to DPC and SDS micelles. plos.org Specifically, in LPS micelles, which model the outer membrane of Gram-negative bacteria, Temporin A adopts a helical conformation spanning residues L4 to I12. plos.org Molecular dynamics simulations of Temporin L have also shown that it retains its α-helical conformation for the first ten of its thirteen residues when interacting with model membranes. lsbu.ac.uk This propensity for α-helix formation is a conserved feature among temporins and is considered essential for their function. nih.gov
| Peptide | Mimetic Environment | Helical Region | Reference |
|---|---|---|---|
| Temporin A (TA) | LPS micelles | Residues L4-I12 | plos.org |
| Temporin A (TA) | DPC/SDS micelles | Largely helical (except F1-P3) | plos.org |
| Temporin L (TL) | POPE/POPG & POPG membranes (Simulation) | Residues 1-10 | lsbu.ac.uk |
| Temporin SHa | DPC micelles | Residues 3-8 | nih.gov |
The transition of temporins from a random coil to an α-helix is highly sensitive to environmental factors. The primary determinant is the transition from a polar aqueous environment to a nonpolar, amphipathic environment characteristic of a lipid bilayer. nih.gov In aqueous buffers at neutral pH, peptides like Temporin B and L show no defined secondary structure. nih.govnih.gov However, upon introduction to lipid vesicles or TFE-water mixtures, they readily form amphipathic α-helices. nih.gov
The composition of the model membrane also plays a role. The presence of anionic lipids, which are characteristic of bacterial membranes, can enhance binding and folding through electrostatic interactions with the cationic residues of the peptides. conicet.gov.ar For instance, studies with Temporin G analogues in the presence of negatively charged micelles composed of SDS or lipid vesicles (SOPC/POPG) confirmed the assumption of a helical conformation. nih.gov Furthermore, factors such as the presence of divalent cations can influence the secondary structure of biomolecules, although this is more extensively studied in nucleic acids. nih.gov For peptides, the ionic strength and specific ion effects can modulate membrane interactions and, consequently, conformational stability.
α-Helical Structure in Membrane-Mimicking Systems
Advanced Spectroscopic and Calorimetric Studies
To probe these structural transitions and interactions at a molecular level, a suite of advanced biophysical techniques is employed. Spectroscopy provides insights into the peptide's conformation and dynamics, while calorimetry measures the energetic changes associated with binding events.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution, including in membrane-mimicking environments. libretexts.org For the temporin family, NMR has provided atomic-resolution structures, revealing how these peptides orient themselves and interact with micelles. plos.org
NMR studies of Temporin A in LPS micelles have not only confirmed its helical structure but also identified specific long-range contacts between the N-terminal and C-terminal residues, suggesting a specific folded-back structure that may be involved in its inactivation against Gram-negative bacteria. plos.org Saturation transfer difference (STD) NMR experiments further pinpointed the residues in close contact with the LPS micelle, including F1, L2, P3, R7, S10, and L13. plos.org Similarly, the NMR structure of Temporin SHa in DPC micelles showed that it adopts an α-helix from residue 3 to 8 and inserts its hydrophobic residues (Phe3, Leu4, Phe8) into the micelle core. nih.gov These detailed structural insights are crucial for understanding the peptides' mechanism of action.
Circular Dichroism (CD) spectroscopy is an essential tool for rapidly assessing the secondary structure of peptides and monitoring conformational changes. researchgate.netnih.gov The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the regular, chiral arrangements of peptide bonds in structures like α-helices and β-sheets. biorxiv.org
An α-helix characteristically produces a CD spectrum with two negative bands of similar magnitude around 222 nm and 208 nm, and a positive band around 190 nm. researchgate.net For temporins, CD spectroscopy is widely used to confirm the transition to an α-helical state in membrane-mimicking environments. nih.govconicet.gov.ar For example, CD spectra of various temporins in TFE/water mixtures or in the presence of lipid vesicles show the characteristic signature of an α-helix, whereas in pure buffer, the spectrum is indicative of a random coil (a strong negative band near 200 nm). nih.govresearchgate.net By monitoring the ellipticity at 222 nm, researchers can quantify the helical content and study its dependence on factors like solvent composition, temperature, or ligand binding. researchgate.netbiorxiv.org
| Secondary Structure | Characteristic CD Bands (nm) | Reference |
|---|---|---|
| α-Helix | Negative at ~222 and ~208; Positive at ~190 | researchgate.net |
| β-Sheet | Negative at ~210-220; Positive at ~195-200 | researchgate.net |
| Random Coil | Strong negative band at ~200 | researchgate.net |
Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a binding event. harvard.eduwikipedia.org It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions, providing a complete thermodynamic profile from a single experiment. ITC determines the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). nih.gov From these, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, offering deep insights into the driving forces of the interaction (ΔG = ΔH - TΔS). harvard.edunih.gov
Mechanistic Elucidation of Temporin 1csc Action at the Molecular and Cellular Levels
Membrane Interaction and Permeabilization Mechanisms
Electrostatic Interactions with Anionic Membrane Components
The initial step in the interaction of Temporin-1CSc with a bacterial cell is governed by electrostatic forces. conicet.gov.ar Bacterial membranes are distinguished from mammalian membranes by their high content of anionic lipids, such as phosphatidylglycerol (PG), and, in the case of Gram-negative bacteria, lipopolysaccharides (LPS) in the outer membrane. conicet.gov.armdpi.commdpi.com These molecules impart a net negative charge to the bacterial surface. Although this compound has a low net positive charge (typically 0 to +2), this is sufficient to facilitate an initial electrostatic attraction to the anionic bacterial membrane. conicet.gov.arconicet.gov.ar This attraction concentrates the peptide at the cell surface, a prerequisite for all subsequent disruptive actions. researchgate.net The interaction with LPS is particularly significant for Gram-negative bacteria, as it represents the first barrier the peptide must overcome. conicet.gov.ar
Hydrophobic Insertion and Membrane Perturbation
Following the initial electrostatic binding, the amphipathic nature of the this compound peptide becomes crucial. mdpi.com In an aqueous environment, temporins are generally unstructured, but upon encountering the hydrophobic environment of the lipid membrane, they adopt an α-helical conformation. mdpi.comnih.gov This structural change facilitates the insertion of the peptide's hydrophobic residues into the nonpolar acyl chain core of the lipid bilayer. conicet.gov.arnih.gov The aromatic residues, such as phenylalanine, present in many temporin sequences, are thought to help anchor the peptide to the cell membrane. mdpi.com This insertion perturbs the local lipid packing and destabilizes the bilayer structure, representing a critical step in the membrane disruption process. mdpi.comnih.gov
Membrane Depolarization and Permeability Enhancement
The insertion and aggregation of this compound molecules within the bacterial membrane lead to a catastrophic loss of its barrier function. nih.govnih.gov This disruption causes the dissipation of the transmembrane potential, an event known as membrane depolarization. mdpi.comresearchgate.net The compromised membrane becomes permeable, allowing for the leakage of small ions and, at higher peptide concentrations, larger molecules such as cytoplasmic enzymes. nih.govnih.gov The loss of essential ions and metabolites, and the collapse of the electrochemical gradients necessary for cellular processes like ATP synthesis, ultimately lead to bacterial cell death. nih.govnih.gov Studies on related temporins have demonstrated that they cause the release of fluorescent markers from lipid vesicles, confirming their ability to enhance membrane permeability. nih.govunica.it
Induction of Membrane Morphological Changes (e.g., Tubular Protrusions)
Beyond pore formation and general disruption, some temporins have been observed to induce more complex morphological changes in model membranes. Specifically, Temporin B and Temporin L have been shown to cause the formation of tubular lipid protrusions from supported phospholipid bilayers. conicet.gov.arnih.gov At relatively high concentrations, these peptides aggregate into clusters on the membrane surface, extracting lipids from the bilayer to form these tubule-like structures. nih.gov This action suggests that the interaction between the peptide and lipids can drive significant transformations in membrane shape, representing another potential mechanism of disruption. nih.govnih.gov While not yet specifically documented for this compound, its structural similarity to other temporins suggests it may be capable of inducing similar effects. researchgate.net
Interactions with Bacterial Components
The primary target of this compound is the cell membrane; however, its interaction with specific components of the bacterial envelope, particularly in Gram-negative bacteria, is a critical aspect of its mechanism. The outer membrane of Gram-negative bacteria is rich in lipopolysaccharide (LPS), a polyanionic molecule that acts as a protective barrier. plos.org
Temporins must first interact with and traverse this LPS layer to reach the inner cytoplasmic membrane. plos.org The binding of temporins to LPS is well-documented and is considered a key step in their activity against Gram-negative organisms. mdpi.comresearchgate.net This interaction can sometimes lead to the aggregation and inactivation of the peptides, which may explain why some temporins are less active against Gram-negative strains. plos.org However, synergistic interactions between different temporins can overcome this barrier; for instance, Temporin L can prevent the LPS-induced self-association of other temporins, allowing them to permeabilize the outer membrane and kill the bacteria. mdpi.comnih.gov This highlights the importance of the initial interaction with LPS in determining the ultimate antibacterial efficacy of the peptide.
Lipopolysaccharide (LPS) Binding and Neutralization
This compound, a member of the temporin family of antimicrobial peptides (AMPs), demonstrates a significant ability to interact with and neutralize lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. nih.gov This interaction is a critical first step in its antimicrobial action against these pathogens and also contributes to its anti-endotoxin properties. nih.govnih.gov
The binding of temporins to LPS is primarily driven by electrostatic attraction between the cationic peptide and the negatively charged phosphate (B84403) groups of the lipid A portion of LPS. mdpi.com However, hydrophobic interactions also play a crucial role. mdpi.com The binding affinity of temporins for LPS can be quite high, with dissociation constants in the micromolar range. For instance, the related peptide temporin 1CEa has a dissociation constant for LPS of approximately 0.1 µM. mdpi.comresearchgate.net This strong binding effectively sequesters LPS, preventing it from activating host immune cells and triggering a potent inflammatory response that can lead to septic shock. nih.govnih.gov
The interaction with LPS can induce conformational changes in temporin peptides, often promoting the adoption of an α-helical structure, which is believed to be the active conformation for membrane disruption. mdpi.com However, in the case of some temporins, interaction with LPS can lead to self-aggregation, which may inhibit their ability to translocate across the outer membrane and reach their ultimate target, the cytoplasmic membrane. plos.orgfigshare.com Interestingly, synergistic interactions between different temporin isoforms have been observed, where one temporin can prevent the LPS-induced aggregation of another, thereby enhancing its antimicrobial efficacy. nih.govnih.gov
The neutralization of LPS by temporins involves the binding to the lipid A moiety, which is the endotoxic center of the molecule. nih.gov By binding to lipid A, temporins can block its interaction with host receptors, such as Toll-like receptor 4 (TLR4), thereby inhibiting the downstream signaling pathways that lead to the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). mdpi.comfrontiersin.org
| Temporin Analogue | Key Finding | Methodology | Reference |
|---|---|---|---|
| Temporin 1CEa | Binds to LPS mainly through electrostatic attraction, with a dissociation constant of ~0.1 µM. It downregulates the MyD88-dependent signaling pathway, reducing the release of TNF-α and IL-6. | Isothermal Titration Calorimetry (ITC) | mdpi.comresearchgate.net |
| Temporin L | Binds to purified E. coli LPS and lipid A, displacing a fluorescent probe with an effective displacement (ED50) of approximately 1 x 10⁻⁵ M. Pre-incubation with LPS reduces its bactericidal activity. | Fluorescent Displacement Assay, Bactericidal Assays | nih.gov |
| Temporin A (TA) | LPS from E. coli induces self-association of the peptide, which is thought to inhibit its translocation across the outer membrane. | Not Specified | plos.org |
| Temporin B | Fluorescence experiments showed that the peptide self-associates in the presence of E. coli LPS. NMR studies in LPS micelles also suggest oligomerization. | Fluorescence Spectroscopy, NMR Spectroscopy | mdpi.comnih.gov |
| Temporin GHa Analogues | Increased positive charge in analogues enhances their interaction with the negatively charged LPS, contributing to their broader spectrum of activity against Gram-negative bacteria. | Peptide Synthesis and Antimicrobial Assays | mdpi.com |
Interference with Intracellular Processes
While the primary mechanism of action for many antimicrobial peptides, including temporins, is the disruption of the bacterial cell membrane, there is growing evidence that they can also translocate into the cytoplasm and interfere with essential intracellular processes. mdpi.comnih.gov This multifaceted approach enhances their efficacy and may reduce the likelihood of resistance development. mdpi.com
Once inside the cell, temporins can interact with various intracellular targets, including nucleic acids (DNA and RNA) and proteins involved in crucial cellular functions such as protein synthesis and cell division. nih.govnih.gov The specific intracellular mechanisms of this compound are still under investigation, but studies on related temporins provide insights into its potential intracellular activities.
For instance, some AMPs have been shown to inhibit DNA and RNA synthesis, thereby halting bacterial replication and transcription. nih.gov Others can interfere with protein synthesis by binding to ribosomes or other components of the translational machinery. mdpi.comnih.gov Furthermore, some temporins have demonstrated the ability to modulate host cell processes. For example, temporin-1CEa has been shown to inhibit the NF-κB and MAPK signaling pathways in macrophage-derived foam cells, leading to a reduction in the release of inflammatory cytokines. frontiersin.org While this study was conducted in the context of atherosclerosis, it highlights the potential for temporins to interact with and modulate intracellular signaling cascades.
The ability of temporins to affect intracellular targets is not limited to prokaryotic cells. Studies on cancer cells have revealed that temporin-1CEa can induce rapid cell death through both membrane destruction and by affecting intracellular calcium levels. plos.org Another temporin, Temporin-Ra, was found to induce the mRNA expression of pro-inflammatory factors IL-1β and IL-8 in a human lung cancer cell line. researchgate.net These findings suggest that once internalized, temporins can have profound effects on cellular signaling and viability.
| Temporin Analogue | Affected Process | Cell Type | Key Finding | Reference |
|---|---|---|---|---|
| General AMPs | Protein and nucleic acid synthesis | Bacteria | AMPs can penetrate the bacterial cell membrane and interfere with essential metabolic pathways or inhibit protein synthesis. | mdpi.comnih.gov |
| Temporin-L | Protein expression | Staphylococcus aureus | Down-regulates proteins involved in virulence. | nih.gov |
| Temporin-1CEa | Inflammatory signaling pathways (NF-κB and MAPK) | Macrophage-derived foam cells | Inhibits the release of inflammatory cytokines by suppressing the NF-κB and MAPK signaling pathways. | frontiersin.org |
| Temporin-1CEa | Intracellular calcium levels | Breast cancer cells | Triggers rapid cell death partly through a mechanism involving intracellular calcium. | plos.org |
| Temporin-Ra | Gene expression of pro-inflammatory factors | A549 (human lung cancer cell line) | Induced the mRNA expression of IL-1β and IL-8 in a dose- and time-dependent manner. | researchgate.net |
Structure Activity Relationship Sar Studies and Rational Design of Temporin 1csc Analogues
Influence of Amino Acid Sequence Modifications
Alterations in the primary amino acid sequence of temporins profoundly affect their antimicrobial properties. Key parameters such as cationicity, hydrophobicity, and the propensity to form specific secondary structures are pivotal in dictating the peptide's interaction with microbial membranes and, consequently, its biological function. researchgate.netnih.gov
A fundamental principle in the design of AMPs is achieving an optimal balance between cationicity (net positive charge) and hydrophobicity. researchgate.netmdpi.com Cationicity facilitates the initial electrostatic attraction of the peptide to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com Hydrophobicity then drives the insertion of the peptide into the lipid bilayer, leading to membrane disruption. mdpi.com
| Parent Peptide | Analogue | Modification Strategy | Key Finding | Reference |
|---|---|---|---|---|
| Temporin-1CEc | 2K2L & 2K4L | Increased hydrophobicity (Leucine substitution) and cationicity (Lysine substitution) | Hydrophobicity played a more significant role than cationicity in improving antibacterial activity for this series. | nih.gov |
| Temporin-1CEb | L-K6 | Increased positive charge (Lysine substitutions) and modulated hydrophobicity | Achieved potent activity against Gram-positive and Gram-negative bacteria with significantly reduced hemolytic activity. | mdpi.com |
| Temporin L | Various Analogues | Varied cationic residues (Lys, Arg, Orn, Dap) | The nature of the positively charged residues can significantly affect biological properties without altering the peptide's overall helicity. | nih.gov |
Temporins, including Temporin-1CSc, are typically unstructured in aqueous solution but adopt an amphipathic α-helical conformation upon interacting with membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) micelles or lipid vesicles. nih.govmdpi.comresearchgate.net This amphipathic structure, characterized by the segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, is crucial for their mechanism of action. mdpi.comresearchgate.net The hydrophobic face interacts with the lipid core of the membrane, while the hydrophilic face, often bearing the cationic residues, remains at the lipid-water interface.
The stability and extent of this α-helical structure directly influence the peptide's biological activity. Structure-activity relationship studies on Temporin L (TL) analogues revealed that the percentage of helicity is directly correlated with their hemolytic activity but not necessarily their antimicrobial activity. nih.gov This suggests that a highly stable and extensive helical structure might promote stronger, less selective interactions with membranes, including those of host erythrocytes. In another study, disrupting the helical structure of an analogue of Temporin SHa by replacing hydrophobic residues with alanine (B10760859) prevented its antimicrobial activity, highlighting the essential role of the α-helix in its function. nih.gov Similarly, systematic replacement of L-amino acids with their D-isomers in the helical domain of a Temporin L analogue was used to modulate the helical structure, demonstrating that subtle structural perturbations can fine-tune the peptide's selectivity. nih.gov
The substitution of individual amino acids at specific positions can have a dramatic impact on the activity, stability, and selectivity of temporins. These modifications can alter local hydrophobicity, charge distribution, and the propensity to form and maintain a functional secondary structure.
For instance, studies on Temporin A analogues involved substitutions at position 1 (Phenylalanine) and position 10 (Serine). mdpi.comnih.gov Replacing Phe¹ with a fluorinated phenylalanine (Phe(4-F)) in the analogue DT4F resulted in the most effective antibacterial agent among the new compounds tested. nih.gov The substitution of Ser¹⁰ with a more hydrophobic tyrosine residue also yielded a promising compound. mdpi.com In the case of Temporin L, a single amino acid substitution was found to be capable of abolishing antimicrobial activity, transforming it into a purely lytic peptide, likely due to altered self-association properties. nih.gov These findings underscore the high degree of sensitivity of the peptide's function to its precise amino acid sequence.
| Parent Peptide | Position | Original Residue | Substituted Residue | Observed Effect | Reference |
|---|---|---|---|---|---|
| Temporin A | 1 | Phenylalanine (Phe) | Phe(4-F) | Enhanced antibacterial and antiproliferative activity. | mdpi.comnih.gov |
| Temporin A | 10 | Serine (Ser) | Tyrosine (Tyr) | Considered a promising modification for overall activity. | mdpi.com |
| Temporin L Analogue ([Pro³]TL) | Helical Domain | L-Amino Acid | D-Amino Acid | Modulated helical structure, allowing for the identification of an analogue with potent anti-Candida activity and no host cell toxicity. | nih.gov |
| Temporin L | Not Specified | Not Specified | Single Substitution | Prevented antimicrobial activity, resulting in a purely lytic peptide. | nih.gov |
Impact of Amphipathicity and Secondary Structure
Chemical Modifications and Conjugations
Beyond amino acid substitution, the covalent attachment of non-peptidic moieties to this compound represents a powerful strategy for enhancing its therapeutic potential. These modifications can improve stability, cell permeability, and even introduce novel targeting capabilities.
Lipidation, the covalent attachment of a lipid moiety, is a strategy used to increase the hydrophobicity of a peptide and enhance its interaction with cell membranes. creative-proteomics.com N-terminal acylation, which involves attaching a fatty acid chain to the N-terminus of the peptide, can increase its cell permeability and proteolytic stability. sigmaaldrich.com For example, attaching palmitic acid can help anchor the peptide to the cell membrane, potentially increasing its local concentration and facilitating its disruptive action. sigmaaldrich.com
| Modification Type | Description | Potential Advantage for this compound | Reference |
|---|---|---|---|
| N-Terminal Acetylation | Attachment of an acetyl group (CH₃CO-) to the N-terminus. | Increases stability by preventing N-terminal degradation and mimics natural proteins by neutralizing the positive charge. | sigmaaldrich.com |
| N-Terminal Acylation (e.g., Palmitoylation) | Covalent attachment of a fatty acid (e.g., palmitic acid) to the N-terminal residue. | Increases hydrophobicity, enhances cell membrane binding and permeability, and can improve proteolytic stability. | creative-proteomics.comsigmaaldrich.com |
| PEGylation | Attachment of polyethylene (B3416737) glycol (PEG) chains. Can be used as a spacer. | Can improve proteolytic stability, solubility, and biodistribution. | sigmaaldrich.com |
A major challenge for AMPs is penetrating the outer membrane of Gram-negative bacteria. A sophisticated "Trojan horse" strategy to overcome this barrier is to conjugate the peptide to a siderophore. nih.gov Siderophores are small molecules that bacteria produce and secrete to scavenge for essential iron in the host environment. nih.gov Bacteria have specific outer membrane receptors that recognize and actively transport iron-bound siderophores back into the cell. nih.gov
By covalently linking this compound to a siderophore like enterobactin, the peptide could hijack this active transport system to gain entry into the bacterial cell, bypassing the permeability barrier of the outer membrane. nih.gov This approach has been successfully used to enhance the efficacy of conventional antibiotics like β-lactams and daptomycin (B549167) against multidrug-resistant Gram-negative pathogens. nih.govnih.gov The strategy not only increases the intracellular concentration of the antimicrobial agent but also confers selectivity, as the conjugate would primarily target bacteria expressing the specific siderophore receptor. nih.gov This could make a this compound-siderophore conjugate particularly effective against challenging Gram-negative infections.
Synthetic Methodologies and Peptide Engineering for Temporin 1csc Research
Solid-Phase Peptide Synthesis (SPPS) Techniques
The primary method for producing Temporin-1CSc and its analogues for research purposes is Solid-Phase Peptide Synthesis (SPPS). This technique is highly favored for its efficiency, scalability, and the relative ease of purifying the final product compared to solution-phase synthesis. nih.govconicet.gov.ar The most common strategy employed is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. researchgate.netrcsb.orgnih.gov
In this process, the peptide chain is assembled in a stepwise manner while anchored to an insoluble polymer resin support. nih.gov The synthesis begins from the C-terminus of the peptide, which is attached to a resin, commonly a Wang or Rink amide resin, the latter being used when a C-terminal amide is desired, a common feature in natural temporins. nih.govnih.govresearchgate.net
Each cycle of amino acid addition involves two key steps:
Deprotection: The Fmoc group, which protects the α-amino group of the last added amino acid, is removed. This is typically achieved using a mild base, most commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.govmdpi.com The aromatic nature of the Fmoc group allows for its spectrophotometric monitoring, ensuring the deprotection step is complete. nih.gov
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly deprotected N-terminus of the growing peptide chain. nih.gov
This cycle is repeated until the full peptide sequence is assembled. Side chains of reactive amino acids are protected by acid-labile tert-butyl (tBu) groups, which are stable under the basic conditions of Fmoc removal. researchgate.netnih.gov Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically a cleavage cocktail containing trifluoroacetic acid (TFA) and scavenger reagents to prevent side reactions. nih.govconicet.gov.arkennesaw.edu
To enhance efficiency, variations such as ultrasonic-assisted solid-phase peptide synthesis (US-SPPS) have been utilized, which can accelerate both the deprotection and coupling steps. mdpi.com The table below summarizes the key components of the SPPS strategy used for temporin synthesis.
| Component | Description | Common Reagents/Resins |
| Strategy | Orthogonal protection scheme for N-terminus and side chains. | Fmoc/tBu |
| Solid Support | Insoluble polymer to which the C-terminal amino acid is anchored. | Wang resin (for C-terminal acid), Rink amide resin (for C-terminal amide) |
| Nα-Protecting Group | Temporary protecting group for the N-terminus. | Fmoc (9-fluorenylmethoxycarbonyl) |
| Side-Chain Protecting Groups | Protects reactive amino acid side chains during synthesis. | tBu (tert-butyl), Boc (tert-butyloxycarbonyl), Trt (Trityl) |
| Deprotection Agent | Removes the Fmoc group. | 20% Piperidine in DMF |
| Cleavage Cocktail | Releases the peptide from the resin and removes side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) |
Computational Peptide Design and Modeling
Computational methods are integral to modern peptide engineering, allowing for the rational design of analogues with improved properties. Research on temporins, including by extension this compound, heavily relies on computational modeling to predict how changes in the amino acid sequence will affect the peptide's structure and function. nih.govmdpi.com The primary goal is often to modulate key physicochemical properties such as cationicity, hydrophobicity, and amphipathicity to enhance antimicrobial activity while minimizing toxicity. nih.govnih.gov
By substituting specific amino acid residues, researchers can fine-tune these properties. For instance, incorporating basic residues like Lysine (B10760008) (Lys) increases the net positive charge (cationicity), which is crucial for the initial interaction with negatively charged bacterial membranes. nih.gov Conversely, adding hydrophobic residues like Leucine (B10760876) (Leu) can enhance membrane penetration. nih.gov Computational models help to find an optimal balance, as excessive hydrophobicity can lead to non-specific and toxic interactions with host cells. nih.gov These studies often reveal that a helical conformation, which can be predicted computationally, is essential for activity. mdpi.comnih.gov
Molecular Docking Applications
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of temporin research, it is used to understand how these peptides interact with their biological targets, such as bacterial membranes or specific proteins. mdpi.comkennesaw.edu
For example, docking studies on temporin analogues have been used to investigate their binding to bacterial cell division proteins like FtsZ, revealing potential non-membranolytic mechanisms of action. mdpi.com In other applications, docking simulations predict how peptides insert into and orient within a lipid bilayer, providing insights into their membrane disruption mechanisms. mdpi.com Software like AutoDock Vina, ClusPro, and YASARA are employed to perform these simulations, generating binding energy scores and visualizing the interactions at an atomic level. kennesaw.edubiomedpress.orgnih.gov These computational predictions are invaluable for guiding the design of new synthetic analogues with potentially superior therapeutic profiles.
Purification and Characterization Techniques for Synthetic Analogues
Following synthesis, the crude peptide product is a heterogeneous mixture containing the desired peptide along with truncated sequences, deletion sequences, and by-products from the cleavage process. Therefore, rigorous purification and characterization are essential to obtain a homogenous sample for biological testing.
Purification: The standard and most effective method for purifying synthetic peptides like this compound analogues is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govnih.govresearchgate.netresearchgate.net This technique separates molecules based on their hydrophobicity.
The crude peptide mixture is dissolved and loaded onto an HPLC column packed with a non-polar stationary phase (e.g., C18 or C4 silica). researchgate.netdiva-portal.org A mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), is passed through the column. nih.gov Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. researchgate.net The peptides are eluted using a gradient of increasing organic solvent concentration; more hydrophobic peptides are retained longer on the column and elute at higher acetonitrile concentrations. nih.govdiva-portal.org Fractions are collected and analyzed for purity.
Characterization: Once purified, the identity and structural integrity of the synthetic temporin analogues are confirmed using several analytical techniques:
Mass Spectrometry (MS): This is the primary method to confirm that the correct peptide has been synthesized. researchgate.netnih.govtytlabs.co.jp Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or ESI-MS (Electrospray Ionization Mass Spectrometry) are used to determine the molecular weight of the peptide with high accuracy. nih.govnih.gov The observed mass is compared to the theoretical mass calculated from the amino acid sequence, confirming the peptide's identity. kennesaw.edu
Circular Dichroism (CD) Spectroscopy: This technique is used to determine the secondary structure of the peptide. mdpi.comnih.govunits.it Temporins, including this compound, are often unstructured in aqueous solution but adopt a characteristic α-helical conformation in membrane-mimicking environments, such as in the presence of sodium dodecyl sulphate (SDS) micelles or trifluoroethanol (TFE). mdpi.comnih.gov CD spectra of temporin analogues typically show negative bands near 208 nm and 222 nm, which are indicative of α-helical content, confirming that the synthetic peptide can fold into its presumed active conformation. nih.gov
The table below summarizes the key techniques used for the purification and characterization of synthetic temporin analogues.
| Technique | Purpose | Key Details |
| RP-HPLC | Purification | Separates based on hydrophobicity using C18 or C4 columns with an acetonitrile/water/TFA mobile phase. researchgate.netdiva-portal.org |
| Mass Spectrometry | Identity Confirmation | Determines the molecular weight of the peptide (e.g., using MALDI-TOF or ESI-MS). nih.govtytlabs.co.jp |
| Circular Dichroism | Structural Analysis | Assesses secondary structure (e.g., α-helicity) in different environments (aqueous vs. membrane-mimicking). mdpi.comunits.it |
Advanced Research Methodologies for Temporin 1csc Investigation
Microbiological Assays
Microbiological assays are fundamental to determining the antimicrobial efficacy of a compound like Temporin-1CSc against various pathogens. These tests quantify its ability to inhibit growth or kill bacteria and assess its effectiveness against complex bacterial communities such as biofilms.
The Minimal Inhibitory Concentration (MIC) is a primary measure of a peptide's potency and is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. researchgate.netscispace.com The Minimal Bactericidal Concentration (MBC) is the lowest concentration required to kill 99.9% of the initial bacterial population. researchgate.net
These values are typically determined using a broth microdilution method. In this procedure, two-fold serial dilutions of the peptide are prepared in a liquid growth medium in 96-well microtiter plates. researchgate.net A standardized suspension of the target bacterium is added to each well. researchgate.net After incubation, the MIC is identified as the lowest peptide concentration in a well with no visible turbidity. scispace.com To determine the MBC, an aliquot from the clear wells (at and above the MIC) is sub-cultured onto agar (B569324) plates without the peptide. The lowest concentration that prevents any colony growth on these plates is the MBC.
Research has established the MIC values for synthetic this compound against key bacterial species. The peptide shows preferential activity against Gram-positive bacteria.
Interactive Table: MIC Values of this compound
| Bacterial Strain | Type | MIC (µM) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive | 8 - 64 | elkhornsloughctp.orgcpu-bioinfor.org |
| Escherichia coli | Gram-negative | >128 | elkhornsloughctp.orgcpu-bioinfor.org |
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces and exhibit increased resistance to antimicrobial agents. justia.com Investigating the anti-biofilm activity of this compound is crucial for evaluating its therapeutic potential.
Quantitative Assays: A standard method for quantifying biofilm mass is the crystal violet assay. Biofilms are grown in microtiter plates and then stained with crystal violet, which binds to the cells and matrix components. After washing away excess stain, the bound dye is solubilized, and its absorbance is measured, providing an indirect measure of the total biofilm biomass. This method can be used to determine the concentration of this compound required to inhibit biofilm formation or eradicate a pre-formed biofilm. For example, studies on analogues of another frog-skin peptide, Temporin-GHa, demonstrated that they could inhibit biofilm formation and eradicate mature biofilms of Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Qualitative Assays: The structure and viability of biofilms treated with this compound can be visualized using microscopy techniques. Confocal Laser Scanning Microscopy (CLSM) and Scanning Electron Microscopy (SEM) are often employed. mdpi.com These methods can reveal changes in biofilm thickness, architecture, and the ratio of live to dead cells (using fluorescent viability stains) following peptide treatment. mdpi.com While specific biofilm studies on this compound have not been detailed, research on other temporins, such as Temporin GHaR analogues, shows these peptides can downregulate genes involved in biofilm formation. nih.gov
Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) Determinations
Membrane Biophysical Studies
The primary mechanism of action for most temporins involves direct interaction with and disruption of the bacterial cell membrane. conicet.gov.ar Biophysical studies using both cellular and model membrane systems are employed to elucidate the molecular details of this process for this compound.
Fluorescent microscopy allows for the direct visualization of a peptide's interaction with cell membranes. This can be achieved by chemically tagging the this compound peptide with a fluorescent dye. When introduced to bacterial cells, the location and accumulation of the peptide can be tracked over time. Alternatively, fluorescent dyes that bind to the lipid membrane can be used to observe peptide-induced changes, such as membrane permeabilization or lipid domain reorganization. Studies on other temporins, like Temporin B, have used fluorescently labeled lipid analogs in supported lipid bilayers to show that the peptide can induce the formation of fibrillar lipid protrusions, indicating a profound alteration of membrane structure. mdpi.com
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of bacterial cells. This technique is invaluable for observing the morphological damage inflicted by antimicrobial peptides. To study this compound, bacteria would be incubated with the peptide, fixed, dehydrated, and then coated with a conductive metal for imaging. Studies on other temporins, such as Temporin-1CEa, have used SEM to reveal that the peptides cause dramatic changes to cell membranes, including shriveling, invagination, and disruption. nih.govresearchgate.net These observations provide direct visual evidence of the peptide's membrane-lytic mechanism of action.
Model membranes are simplified, artificial systems that mimic the lipid composition of biological membranes and allow for controlled investigation of peptide-lipid interactions. researchgate.net
Liposomes: These are spherical vesicles composed of one or more lipid bilayers. researchgate.net To study this compound, liposomes can be loaded with a fluorescent dye. The addition of the peptide, if it permeabilizes the membrane, will cause the dye to leak out, which can be measured as an increase in fluorescence. researchgate.net This type of assay can demonstrate the peptide's ability to form pores or disrupt the bilayer. researchgate.netresearchgate.net Studies on Temporin L, for instance, used this method to show that it perturbs the integrity of both neutral and negatively charged model membranes. researchgate.net Circular Dichroism (CD) spectroscopy is also used with liposomes to determine if the peptide changes its secondary structure (e.g., from a random coil to an alpha-helix) upon binding to the membrane, a common feature of many temporins. nih.gov
Supported Lipid Bilayers (SLBs): An SLB is a planar lipid bilayer deposited on a solid support. rsc.org This system is particularly useful for surface-sensitive techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance with Dissipation (QCM-D). Studies on Temporins B and L using SLBs combined with fluorescence microscopy revealed that the peptides initially segregate within the membrane and subsequently induce the growth of lipid fibrils, demonstrating a mechanism that drives significant changes in membrane shape. mdpi.com
Electron Microscopy (SEM) for Morphological Changes
Cell-Based Assays (Non-Clinical, Research Focus)
In non-clinical research, cell-based assays are fundamental tools for characterizing the biological activities of peptides like this compound. These assays provide insights into a peptide's effects on cellular health, proliferation, and its potential to modulate inflammatory responses.
Cell viability and proliferation assays are essential for determining the impact of a compound on cell health and growth. sigmaaldrich.comlabome.com These assays measure various cellular parameters, from metabolic activity to membrane integrity, to quantify the number of living and dividing cells. labome.comnuchemsciences.com While direct studies detailing the effects of this compound on a wide range of cell lines are limited, the methodologies are well-established for the temporin family of peptides.
Common assays rely on measuring metabolic activity. sigmaaldrich.com In metabolically active cells, tetrazolium salts like MTT, XTT, and WST-1 are reduced to colored formazan (B1609692) compounds, providing a colorimetric readout that correlates with the number of viable cells. sigmaaldrich.comnih.gov For instance, the MTT assay was used to study the cytotoxicity of Temporin-Ra on A549 lung cancer cells and peripheral blood mononuclear cells (PBMCs), revealing a dose- and time-dependent decrease in cell viability. researchgate.net Similarly, the cytotoxicity of Temporin-1CEa was examined on twelve different human carcinoma cell lines using the MTT assay. nih.gov Another common method involves measuring ATP levels, as only metabolically active cells can synthesize ATP. nuchemsciences.com The CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP, is considered a highly sensitive method for this purpose. promega.ca
Research on this compound from the Cascades frog (Rana cascadae) has shown that it is completely devoid of hemolytic activity (the rupture of red blood cells), a key measure of cytotoxicity, while still retaining its ability to inhibit the growth of Gram-positive bacteria like Staphylococcus aureus. elkhornsloughctp.org This suggests a degree of selectivity in its cytotoxic action.
Below is a table summarizing common cell-based viability and proliferation assays applicable to peptide research.
| Assay Type | Principle | Detection Method | Key Features |
| MTT Assay | Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells. sigmaaldrich.com | Colorimetric (Spectrophotometer) | High throughput; endpoint assay; requires a solubilization step. sigmaaldrich.com |
| WST-1 Assay | Cleavage of the stable tetrazolium salt WST-1 to a soluble formazan by cellular mechanisms at the cell surface. sigmaaldrich.com | Colorimetric (Spectrophotometer) | High sensitivity; faster protocol than MTT; water-soluble product. sigmaaldrich.com |
| Luminescent ATP Assay | Measures ATP levels present in metabolically active cells using a luciferase/luciferin reaction. nuchemsciences.compromega.ca | Luminescence | High sensitivity; rapid; linear over a wide range of cell numbers. sigmaaldrich.compromega.ca |
| BrdU Assay | Incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA of proliferating cells, detected by antibodies. sigmaaldrich.comlabome.com | ELISA, Flow Cytometry, IHC | Measures DNA synthesis directly; allows for single-cell resolution. sigmaaldrich.com |
This table provides an overview of common assays used in peptide research.
Gene expression profiling is a powerful technique used to understand how a peptide like this compound might modulate cellular functions at the genetic level, particularly its influence on inflammatory pathways. This is often accomplished using methods like semi-quantitative reverse transcription PCR (RT-PCR) and real-time quantitative PCR (qPCR) to measure changes in the messenger RNA (mRNA) levels of specific genes. researchgate.netscielo.br
While specific gene expression studies on this compound are not widely documented, research on related temporins provides a clear framework for this analysis. For example, the effect of Temporin-Ra on the expression of pro-inflammatory factors in the A549 cell line was evaluated using both semi-quantitative RT-PCR and real-time PCR. researchgate.net That study found that Temporin-Ra induced the mRNA expression of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-8 (IL-8) in a dose- and time-dependent manner. researchgate.net Specifically, after 24 hours of treatment, the highest concentration of the peptide led to an 18-fold increase in IL-8 expression and a 26-fold increase in IL-1β expression. researchgate.net
Such studies typically investigate a panel of genes known as inflammatory markers. These markers include pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-6, as well as anti-inflammatory cytokines such as IL-10 and Transforming Growth Factor-beta (TGF-β). scielo.brnih.gov Analyzing the expression profile of these genes helps to characterize the immunomodulatory properties of a peptide. frontiersin.org
The table below lists key inflammatory markers commonly profiled in gene expression studies.
| Marker Category | Gene Name | Primary Function in Inflammation |
| Pro-inflammatory Cytokines | TNF (Tumor Necrosis Factor) | Central regulator of inflammation; can induce fever and cell death. scielo.br |
| IL1B (Interleukin 1 Beta) | Mediates inflammatory response; involved in cell proliferation and differentiation. researchgate.net | |
| IL6 (Interleukin 6) | Mediator of acute phase response and lymphocyte differentiation. scielo.br | |
| IFNG (Interferon Gamma) | Key cytokine in innate and adaptive immunity; activates macrophages. nih.gov | |
| Anti-inflammatory Cytokines | IL10 (Interleukin 10) | Potent suppressor of pro-inflammatory cytokine production. |
| TGFB (Transforming Growth Factor Beta) | Involved in tissue regeneration and suppression of immune responses. nih.gov | |
| Chemokines | IL8 (Interleukin 8 / CXCL8) | A chemoattractant for neutrophils and other immune cells. researchgate.netfrontiersin.org |
This table provides examples of inflammatory markers frequently analyzed in gene expression studies.
Cell Viability and Proliferation Assays
Homology and Phylogenetic Analyses
Homology and phylogenetic analyses are computational methods used to study the evolutionary relationships and structural similarities between peptides like this compound and other known molecules. nih.gov These analyses are crucial for classifying new peptides, predicting their function, and understanding their evolutionary origins. nih.govresearchgate.net
Homology searches are typically performed using algorithms like BLAST (Basic Local Alignment Search Tool), which compare the amino acid sequence of a query peptide against large databases of known protein and peptide sequences. researchgate.net Studies have identified other peptides with significant sequence similarity to this compound. For instance, Temporin-ECa, a peptide isolated from the skin secretions of the frog Euphlyctis cyanophlyctis, shares 69.23% homology with this compound from Rana muscosa. researchgate.netcapes.gov.br It also shows 61.54% similarity to Temporin-1M from Rana cascadae. researchgate.netscispace.com
Phylogenetic analysis takes this comparison a step further by constructing evolutionary trees that visualize the relationships between different peptides. elkhornsloughctp.org These analyses often involve aligning multiple peptide sequences and using programs like the PHYLIP (Phylogeny Inference Package) to compute genetic distances and build the tree. elkhornsloughctp.org For the broader temporin family, phylogenetic analyses have shown that these peptides are derived from a common precursor sequence belonging to the preprodermaseptin family, indicating a shared evolutionary origin. nih.gov The diversity in the active peptide sequences among different frog species is believed to be the result of adaptation to different pathogenic challenges. nih.gov
The table below details the sequence homology between this compound and related peptides.
| Peptide Name | Source Organism | Amino Acid Sequence | % Homology to this compound |
| This compound | Rana muscosa / Rana cascadae | FLPLVTGLLSGLL | 100% |
| Temporin-ECa | Euphlyctis cyanophlyctis | - | 69.23% researchgate.netcapes.gov.br |
| Temporin-1M | Rana cascadae | - | 61.54% researchgate.netscispace.com |
| Temporin-1CSb | Rana chensinensis | FLPIIGKLLSGLL | - |
| Temporin-1CSa | Rana chensinensis | FLPIVGKLLSGLL | - |
Sequence data for Temporin-1CSa and Temporin-1CSb are provided for context within the temporin family. nih.gov Homology percentages are based on cited research.
Future Perspectives and Research Directions for Temporin 1csc
Elucidation of Unresolved Mechanistic Aspects
The primary mechanism of action for most temporins involves perturbation and disruption of microbial cell membranes. conicet.gov.arnih.gov However, the precise molecular interactions governing the activity of Temporin-1CSc remain an area of active investigation. A key feature of this compound is its amino acid sequence, FLPLVTGLLSGLL, which notably lacks the basic amino acid residues commonly found in other temporins. elkhornsloughctp.orgnih.gov This structural attribute is likely responsible for its lack of hemolytic activity, a significant advantage for a potential therapeutic agent. elkhornsloughctp.org
Unresolved questions that future research could address include:
Membrane Specificity: The exact reasons for its potent activity against Gram-positive bacteria like Staphylococcus aureus and its relative inactivity against Gram-negative bacteria are not fully understood. elkhornsloughctp.org Research focusing on the peptide's interaction with different model membrane systems (e.g., those mimicking Gram-positive vs. mammalian cell membranes) using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations could provide molecular-level insights. nih.gov
Conformational Dynamics: While temporins typically adopt an α-helical structure in membrane-like environments, the specific conformation of this compound at the bacteria-water interface is yet to be detailed. conicet.gov.arnih.gov Understanding its structural transitions upon binding to and inserting into the target membrane is crucial for a complete mechanistic picture.
Mode of Disruption: It is unclear whether this compound disrupts membranes through a specific pore-forming mechanism, a "carpet-like" disruption, or another model. Elucidating this will be key to understanding its efficiency and specificity.
Exploration of Novel Therapeutic Applications (Preclinical Research)
Preclinical research has established this compound as a viable candidate for antimicrobial drug development due to its targeted action and low toxicity to human red blood cells. elkhornsloughctp.org Its primary established application is as an antibacterial agent.
| Microorganism | Key Preclinical Finding |
|---|---|
| Staphylococcus aureus (Gram-positive) | Effectively inhibits the growth of this significant pathogen. elkhornsloughctp.org |
| Human Erythrocytes | Completely devoid of hemolytic activity, indicating high selectivity for bacterial over mammalian cells. elkhornsloughctp.org |
While current data primarily supports its use against Gram-positive bacteria, the broader therapeutic potential of the temporin family suggests other avenues for exploration. elkhornsloughctp.orgnih.gov Other temporins have been investigated for anticancer and antiviral properties. nih.govresearchgate.netcnr.it Future preclinical studies could assess whether this compound or its derivatives possess similar activities, potentially broadening its clinical applicability.
Development of Advanced Peptide-Based Constructs
The simple and short sequence of this compound makes it an ideal template for chemical synthesis and modification. nih.govcnr.it Rational design strategies, successfully applied to other temporins, can be used to create advanced peptide-based constructs with enhanced properties.
| Development Strategy | Example from Other Temporins | Potential Application for this compound |
|---|---|---|
| Amino Acid Substitution | Replacing Gln3 with Proline in Temporin L (Pro3TL) increased activity against Gram-positive bacteria and reduced hemolytic activity. nih.gov | Introduce strategic substitutions in the this compound sequence to potentially broaden its spectrum to include Gram-negative bacteria or enhance its potency against resistant strains. |
| Balancing Cationicity & Hydrophobicity | Analogs of Temporin-1CEc were created by substituting amino acids to modulate charge and hydrophobicity, leading to significantly improved antibacterial activity. nih.govresearchgate.net | Systematically modify the this compound backbone to optimize the balance between its antimicrobial efficacy and its selectivity, ensuring low toxicity. |
| Lipidation | Attaching lipidic tags to Temporin L analogs was shown to be a key factor in controlling target cell specificity and the peptide's self-assembly. nih.gov | Create lipidated versions of this compound to improve membrane interaction, stability, and therapeutic index. |
| Fusion Peptides/Chimeras | A fusion protein of Temporin 1CEa and IL-24 was computationally designed as a potential anticancer agent. biomedpress.org Chimeric peptides with targeting moieties have also been proposed. justia.com | Fuse this compound with a targeting peptide that recognizes a specific pathogen or cancer cell type to create a highly selective therapeutic agent. justia.comgoogle.com |
Addressing Resistance Mechanisms through Rational Design
A significant advantage of antimicrobial peptides is that their membrane-disrupting mechanism is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways. nih.govgoogle.com However, the potential for resistance should be proactively addressed through rational peptide design.
Future research in this area would involve:
Designing for Robustness: By understanding how bacteria might alter their membrane composition to resist peptide attack, new this compound analogs can be designed. This involves creating peptides that are less sensitive to changes in membrane fluidity, charge, or thickness.
Synergistic Combinations: Investigating the synergistic effects of this compound or its derivatives with existing antibiotics could provide a powerful strategy to combat multidrug-resistant infections and potentially re-sensitize resistant bacteria to older drugs.
Data-Driven Optimization: Employing mathematical models and computational approaches can help predict evolutionary pathways to resistance. plos.org This data can guide the design of next-generation this compound constructs that are not only effective but also "evolution-proof," making it harder for resistance to emerge. plos.org The development of such optimized treatment plans represents a promising strategy for managing and potentially reversing antibiotic resistance. plos.org
Q & A
Basic: What are the standard experimental methods for evaluating the antimicrobial activity of Temporin-1CSc?
To assess antimicrobial activity, researchers typically employ:
- Minimum Inhibitory Concentration (MIC) assays to determine the lowest peptide concentration inhibiting bacterial growth.
- Time-kill kinetics to evaluate temporal efficacy against target pathogens.
- Membrane permeability assays (e.g., SYTOX Green uptake) to study disruption of bacterial membranes.
- Synergy testing with conventional antibiotics using checkerboard assays .
Methodological rigor requires standardized protocols (e.g., CLSI guidelines) and controls for peptide stability (e.g., serum resistance testing). Experimental details must be thoroughly documented to ensure reproducibility .
Basic: How can researchers ensure reproducibility in this compound studies?
- Detailed experimental sections : Include peptide synthesis protocols (solid-phase vs. recombinant), purification methods (HPLC parameters), and storage conditions to prevent degradation.
- Data transparency : Report raw data (e.g., MIC values across replicates) and statistical analyses (e.g., ANOVA with post-hoc tests).
- Reference strains : Use clinically relevant bacterial strains with documented susceptibility profiles .
- Independent validation : Replicate key findings in separate labs to confirm biological activity .
Advanced: How to design experiments to investigate this compound’s mechanism of action under varying physiological conditions?
- Hypothesis-driven frameworks : Apply the P-E/I-C-O model:
- Population : Specific bacterial species (e.g., Staphylococcus aureus vs. Gram-negative models).
- Exposure/Intervention : this compound at sub-MIC vs. lethal concentrations.
- Comparison : Wild-type vs. membrane-altered mutant strains.
- Outcome : Quantify membrane depolarization (DiSC3(5) assays) or intracellular target engagement (e.g., DNA binding via EMSA) .
- Environmental variables : Test activity in simulated host environments (e.g., pH 5.5 for skin models, presence of divalent cations) .
Advanced: What strategies resolve contradictory data on this compound’s efficacy across bacterial strains?
- Meta-analysis of primary data : Systematically compare studies using tools like PRISMA guidelines to identify confounding variables (e.g., peptide batch variability, assay temperature) .
- Mechanistic redundancy checks : Combine multiple assays (e.g., TEM for membrane damage, proteomics for stress-response pathways) to triangulate findings .
- Strain-specific genomic analysis : Correlate efficacy with bacterial gene expression profiles (e.g., efflux pump upregulation) using RNA-seq .
Advanced: How to validate this compound’s selectivity between prokaryotic and eukaryotic cells?
- Dual-assay systems : Compare hemolytic activity (e.g., % RBC lysis) with antimicrobial efficacy using parallel dose-response curves.
- Transcriptomic profiling : Use RNA-seq or qPCR to assess host cell inflammatory responses (e.g., IL-6, TNF-α) post-exposure .
- Structural analogs : Design truncated or D-amino acid variants to isolate selectivity determinants via SAR studies .
Basic: What are the critical parameters for optimizing this compound’s stability in vitro?
- Serum stability assays : Incubate peptides in human serum (e.g., 50% v/v) and measure degradation via mass spectrometry over 24 hours.
- Temperature/pH robustness : Test activity after pre-incubation at 4–37°C and pH 4–7.
- Protease inhibitors : Co-administer with protease inhibitors (e.g., aprotinin) to identify susceptibility hotspots .
Advanced: How to address conflicting findings in this compound’s cytotoxicity profiles?
- Standardized cell lines : Use validated mammalian cells (e.g., HaCaT keratinocytes) with consistent passage numbers.
- Dose-response normalization : Express cytotoxicity as a function of therapeutic index (TI = HC50/MIC).
- High-content imaging : Quantify apoptosis/necrosis via Annexin V/PI staining and automated image analysis .
Basic: What statistical approaches are recommended for analyzing this compound dose-response data?
- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates.
- Power analysis : Pre-determine sample sizes to ensure adequate statistical power (α = 0.05, β = 0.2) .
Advanced: How to integrate computational modeling with experimental studies on this compound?
- Molecular dynamics (MD) simulations : Model peptide-membrane interactions (e.g., POPC/POPG bilayers) to predict residues critical for activity.
- Machine learning : Train classifiers on existing antimicrobial peptide datasets to predict this compound analogs with improved properties .
- QSAR analysis : Correlate physicochemical properties (e.g., hydrophobicity, charge) with bioactivity .
Advanced: What methodologies assess this compound’s potential for resistance development?
- Serial passage assays : Expose bacteria to sub-inhibitory concentrations over 20–30 generations; monitor MIC shifts.
- Genomic sequencing : Identify mutations in target pathways (e.g., membrane biosynthesis genes) via whole-genome sequencing .
- Fitness cost analysis : Compare growth rates of resistant vs. wild-type strains in antibiotic-free media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
